An In-depth Technical Guide to AF 568 NHS Ester for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to AF 568 NHS Ester for Researchers, Scientists, and Drug Development Professionals
Introduction: AF 568 NHS ester is a bright, photostable, amine-reactive fluorescent dye commonly utilized in biological research for the covalent labeling of proteins, antibodies, and other biomolecules.[1] Its succinimidyl ester (NHS ester) moiety readily reacts with primary amines on target molecules to form stable amide bonds.[2] Structurally and functionally analogous to Alexa Fluor™ 568 NHS Ester, AF 568 offers excellent water solubility and its fluorescence is largely insensitive to pH variations between 4 and 10, making it a robust tool for a variety of applications including fluorescence microscopy, flow cytometry, and western blotting.[1][3][4]
Core Properties and Characteristics
AF 568 is characterized by its strong absorption of light in the orange region of the spectrum and its emission of bright red-orange fluorescence. These spectral properties make it compatible with common laser lines and filter sets available on many fluorescence imaging and analysis instruments.
Quantitative Data Summary
For ease of comparison, the key quantitative properties of AF 568 NHS Ester are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₉H₆₃N₅O₁₃S₂ | [5] |
| Molecular Weight | ~791.8 - 994.18 g/mol | [4][5] |
| Excitation Maximum (λex) | ~572 - 579 nm | [6][7] |
| Emission Maximum (λem) | ~598 - 603 nm | [6][7] |
| Molar Extinction Coefficient | ~88,000 - 94,238 cm⁻¹M⁻¹ | [4] |
| Fluorescence Quantum Yield | ~0.69 - 0.912 | [5] |
| Optimal Reaction pH | 8.3 - 8.5 | [2][8] |
| Storage Conditions | -20°C, protected from light, desiccated | [3][4][6] |
Reaction Mechanism and Experimental Workflow
The fundamental principle behind the use of AF 568 NHS ester is the covalent conjugation to biomolecules. The NHS ester group is highly reactive towards nucleophilic primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.
A generalized experimental workflow for utilizing AF 568 NHS ester, particularly for immunofluorescence applications, involves a series of sequential steps from antibody labeling to imaging.
Detailed Experimental Protocols
Antibody Labeling with AF 568 NHS Ester
This protocol is optimized for labeling approximately 1 mg of an IgG antibody. The molar ratio of dye to antibody may need to be optimized for other proteins.
Materials:
-
1 mg of antibody in amine-free buffer (e.g., PBS) at a concentration of 1-2 mg/mL.
-
AF 568 NHS ester.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
1 M sodium bicarbonate, pH 8.3.
-
Purification column (e.g., Sephadex G-25).
-
Phosphate-buffered saline (PBS), pH 7.2-7.4.
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against PBS.
-
Dye Preparation: Immediately before use, dissolve the AF 568 NHS ester in DMSO to a concentration of 10 mg/mL.
-
Reaction Setup: Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.
-
Labeling Reaction: While gently vortexing the antibody solution, add a calculated amount of the dissolved AF 568 NHS ester. A molar excess of 8-fold of dye to antibody is a good starting point for mono-labeling.[8]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from unreacted dye using a gel filtration column pre-equilibrated with PBS. The first colored band to elute is the labeled antibody.
-
Storage: Store the purified, labeled antibody at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage.[9] Protect from light.
Immunofluorescence Staining
This protocol provides a general guideline for immunofluorescence staining of cultured cells.
Materials:
-
AF 568-conjugated antibody.
-
Fixed and permeabilized cells on coverslips.
-
Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100).
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Mounting medium with DAPI.
Procedure:
-
Blocking: Incubate the fixed and permeabilized cells with blocking buffer for 1 hour at room temperature to reduce non-specific binding.
-
Primary Antibody Incubation: If using an unlabeled primary antibody, incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with wash buffer for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the AF 568-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[10]
-
Final Washes: Repeat the washing step as in step 3.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets for AF 568 and DAPI.
Flow Cytometry Staining
This protocol is a general guide for staining cell suspensions for flow cytometry analysis.
Materials:
-
Single-cell suspension.
-
AF 568-conjugated antibody.
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
-
FACS tubes.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and wash the cells with cold flow cytometry staining buffer.
-
Blocking (Optional): If necessary, block Fc receptors by incubating the cells with an Fc blocking reagent.
-
Staining: Add the AF 568-conjugated antibody at a pre-determined optimal concentration to the cell suspension.[11]
-
Incubation: Incubate the cells for 20-30 minutes at 4°C in the dark.[11]
-
Washing: Wash the cells twice with cold flow cytometry staining buffer to remove unbound antibody.
-
Resuspension: Resuspend the cells in an appropriate volume of flow cytometry staining buffer for analysis.
-
Data Acquisition: Analyze the stained cells on a flow cytometer using the appropriate laser and emission filters for AF 568.
Fluorescent Western Blotting
This protocol outlines the use of an AF 568-conjugated secondary antibody for western blot detection.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody.
-
AF 568-conjugated secondary antibody.
-
Tris-buffered saline with Tween-20 (TBST).
-
Fluorescent imaging system.
Procedure:
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[10]
-
Secondary Antibody Incubation: Incubate the membrane with the AF 568-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[10]
-
Final Washes: Wash the membrane three to four times with TBST for 10 minutes each to remove unbound secondary antibody.[12]
-
Imaging: Image the membrane using a fluorescent western blot imaging system with the appropriate excitation source and emission filter for AF 568.
Technical Considerations
Fluorescence Microscopy Filter Sets
For optimal detection of AF 568 fluorescence, a filter set that matches its excitation and emission spectra is crucial. A typical filter set would include:
-
Excitation Filter: A bandpass filter centered around 560-580 nm (e.g., 575/25 nm).[13]
-
Dichroic Mirror: A longpass filter with a cutoff around 595 nm (e.g., 595 DRLP).[14]
-
Emission Filter: A bandpass or longpass filter that captures the peak emission, for example, a 625/50 nm bandpass filter or a 600 nm longpass filter.[14]
Storage and Handling of AF 568 NHS Ester
AF 568 NHS ester is sensitive to moisture and light.[3][4] It should be stored at -20°C, desiccated, and protected from light.[3][4][6] For use, it is recommended to allow the vial to warm to room temperature before opening to prevent condensation. If not using the entire amount, it is best to dissolve the ester in anhydrous DMSO, aliquot into single-use volumes, and store at -20°C or -80°C.[15] Avoid repeated freeze-thaw cycles.[9]
Troubleshooting
-
Low Labeling Efficiency: Ensure the protein solution is at an optimal concentration (1-2 mg/mL) and in an amine-free buffer at the correct pH (8.3-8.5).[16] Check the activity of the NHS ester; it can hydrolyze if exposed to moisture.
-
High Background in Staining: Inadequate blocking, insufficient washing, or using too high a concentration of the labeled antibody can lead to high background.[17] Optimize blocking conditions and antibody concentrations.
-
Photobleaching: While AF 568 is relatively photostable, prolonged exposure to high-intensity light can cause photobleaching. Use an anti-fade mounting medium and minimize light exposure during imaging.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. fluidic.com [fluidic.com]
- 3. Alexa Fluor™ 568 NHS Ester (Succinimidyl Ester) 1 mg | Contact Us | Invitrogen™ [thermofisher.com]
- 4. Invitrogen™ Alexa Fluor™ 568 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 5. interchim.fr [interchim.fr]
- 6. lumiprobe.com [lumiprobe.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. ulab360.com [ulab360.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. edmundoptics.com [edmundoptics.com]
- 14. glenspectra.co.uk [glenspectra.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. biotium.com [biotium.com]
